molecular formula C18H27N B12678651 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine CAS No. 93776-93-3

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine

Cat. No.: B12678651
CAS No.: 93776-93-3
M. Wt: 257.4 g/mol
InChI Key: DJDVIJAODODGPC-VQHVLOKHSA-N
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Description

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is a pyridine derivative characterized by a 5-ethyl substituent on the pyridine ring and a branched 2,3,7-trimethylocta-4,6-dienyl chain at the 2-position. This compound’s structure suggests significant lipophilicity due to the extended aliphatic chain and conjugated diene system, which may influence its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93776-93-3

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

5-ethyl-2-[(4E)-2,3,7-trimethylocta-4,6-dienyl]pyridine

InChI

InChI=1S/C18H27N/c1-6-17-10-11-18(19-13-17)12-16(5)15(4)9-7-8-14(2)3/h7-11,13,15-16H,6,12H2,1-5H3/b9-7+

InChI Key

DJDVIJAODODGPC-VQHVLOKHSA-N

Isomeric SMILES

CCC1=CN=C(C=C1)CC(C)C(C)/C=C/C=C(C)C

Canonical SMILES

CCC1=CN=C(C=C1)CC(C)C(C)C=CC=C(C)C

Origin of Product

United States

Preparation Methods

Catalytic Methylation of 2-Methylpyridine to 2-Ethylpyridine

A key intermediate in the synthesis of 5-ethyl substituted pyridines is 2-ethylpyridine , which can be prepared by catalytic methylation of 2-methylpyridine (α-picoline) with methanol in the gas phase. This process is industrially relevant and avoids costly reagents used in classical laboratory methods.

  • Catalyst: Silicon dioxide impregnated with lanthanide oxides (0.2–25 wt%).
  • Reaction conditions: Gas phase reaction at 200–600°C, preferably 300–500°C.
  • Feed ratio: Methanol to 2-methylpyridine weight ratio of 1:1 to 20:1.
  • Residence time: 0.1 to 100 seconds, preferably 1 to 30 seconds.
  • Pressure: Atmospheric or slightly varied.
  • Yield and selectivity: Conversion of 2-methylpyridine up to 53 mol% with 93 mol% selectivity for 2-ethylpyridine.
  • Process notes: The catalyst is activated by heating (150–850°C). The reaction products are separated by distillation to isolate 2-ethylpyridine with a boiling point of 148–149°C.

This method provides a scalable and efficient route to 2-ethylpyridine, a crucial intermediate for further functionalization.

Construction of the Pyridine Ring with Complex Substituents

Base-Promoted Condensation for Substituted Pyridines

A method for preparing substituted pyridines, including derivatives with methyl and alkyl substituents, involves the base-promoted condensation of aliphatic precursors such as ethyl (monomethyl)acetoacetate and diethyl (monomethyl)malonate.

  • Step 1: Reaction of ethyl (monomethyl)acetoacetate with ammonia under pressure (25–100°C) using anhydrous liquid ammonia in 1.5–4 molar excess to form ethyl-3-amino-2-methylcrotonate.
  • Step 2: Condensation of the aminocrotonate with diethyl (monomethyl)malonate in an inert solvent (e.g., toluene) in the presence of a base such as sodium ethoxide (C2H5ONa) in ethanol, optionally mixed with 0–30% aromatic solvent.
  • Outcome: Formation of 2,3,5-trimethyl-4,6-dihydroxypyridine, a novel intermediate.
  • Chlorination: Treatment with phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) at 70–190°C converts the dihydroxypyridine to 2,4-dichloro-3,5,6-trimethylpyridine.
  • Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd/C) in acidic solvents (e.g., acetic acid) under 1–25 bar hydrogen pressure reduces chlorinated intermediates to the desired substituted pyridines.
  • Alternative reduction: Zinc in acidic medium can also be used for reduction.
  • Yields: Hydrogenation yields of 2,3,5-trimethylpyridine up to 83% have been reported.

This multi-step approach allows for the introduction of methyl and chloro substituents on the pyridine ring, which can be further functionalized to introduce the ethyl and complex alkyl side chains.

Introduction of the 2,3,7-Trimethylocta-4,6-dienyl Side Chain

While direct literature on the preparation of the exact 5-ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine is limited, the synthesis of such side chains typically involves:

This approach allows the installation of the complex alkyl side chain with multiple methyl substituents and conjugated double bonds onto the pyridine ring, completing the synthesis of the target compound.

Summary Table of Key Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Catalyst/Base Yield/Notes
Methylation of 2-methylpyridine 2-methylpyridine + methanol (gas phase) 300–500°C, atmospheric pressure SiO2 + lanthanide oxide 53% conversion, 93% selectivity
Formation of aminocrotonate Ethyl (monomethyl)acetoacetate + NH3 25–100°C, pressure reactor Anhydrous liquid ammonia ~40% yield (aqueous NH3 lower)
Condensation to dihydroxypyridine Aminocrotonate + diethyl (monomethyl)malonate Toluene/ethanol, base (NaOEt) Sodium ethoxide High yield with mixed solvents
Chlorination Dihydroxypyridine + POCl3 or PCl5 70–190°C Phosphorus oxychloride High yield, pure product
Hydrogenation Chloropyridine intermediates Pd/C catalyst, 1–25 bar H2, acidic solvent Pd/C or Zn/acid Up to 83% yield
Alkylation/Cross-coupling Halopyridine + 2,3,7-trimethylocta-4,6-dienyl organometallic 25–100°C, inert atmosphere Pd or Ni catalysts Dependent on coupling efficiency

Research Findings and Notes

  • The catalytic methylation process for 2-ethylpyridine is industrially viable, offering high selectivity and moderate conversion rates, suitable for scale-up.
  • The base-promoted condensation method avoids carcinogenic nitropyridine intermediates, improving industrial hygiene and safety.
  • Chlorination and hydrogenation steps are critical for introducing and modifying substituents on the pyridine ring, with palladium catalysts providing efficient reduction.
  • The installation of the complex alkyl side chain requires advanced organometallic coupling techniques, which are well-established for similar pyridine derivatives but require careful control of reaction conditions to preserve the conjugated diene system.
  • No direct single-step synthesis of this compound was found, indicating the necessity of a multi-step synthetic strategy combining pyridine ring construction, substitution, and side-chain installation.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Alkylated pyridine derivatives

Scientific Research Applications

Organic Synthesis

5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine serves as a versatile intermediate in organic synthesis. It can be utilized in the production of complex organic molecules due to its reactive functional groups.

Case Study: Synthesis of Alkaloids

In a study focused on synthesizing alkaloids, this compound was employed as a precursor for generating various nitrogen-containing compounds. The reaction pathways demonstrated high yields and selectivity, showcasing the compound's utility in synthesizing biologically active molecules.

Material Science

The compound has been explored for its potential applications in the development of advanced materials. Its unique structural characteristics allow it to serve as a building block for polymers and other materials with specific properties.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
UV ResistanceExcellent

These properties indicate that materials derived from this compound could be suitable for applications in coatings and protective gear.

Fragrance Chemistry

This compound is also relevant in the fragrance industry. Its aromatic properties make it an attractive candidate for use in perfumes and other scented products.

Case Study: Fragrance Formulation

Research conducted on fragrance formulations revealed that incorporating this compound enhanced the overall scent profile. It contributed to a more complex aroma while maintaining stability over time.

Malodor Reduction Compositions

Recent patents have highlighted the use of this compound in malodor reduction compositions. This application is particularly valuable in personal care products and cleaning agents.

Patent Insight

A patent (WO2016049389A1) describes compositions that utilize this compound to effectively neutralize unpleasant odors. The findings indicate that formulations containing the compound exhibited superior performance compared to traditional odor neutralizers.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Pyridine Derivatives
Compound Name Substituents at 2-/5-Positions Key Functional Groups
5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine 5-Ethyl; 2-(2,3,7-trimethylocta-4,6-dienyl) Pyridine, conjugated diene
3-[5-Ethyl-2-(2-phenoxy-ethyl)-pyridin]-5-substituted isoxazolines 5-Ethyl; 2-(2-phenoxy-ethyl) Pyridine, phenoxy-ethyl, isoxazoline
Copper complexes of pyridine derivatives Varied (e.g., hydroxyl, amino, or thiol groups) Pyridine-metal coordination
2,3-Dimethoxy-5-((trimethylsilyl)ethynyl)pyridine 2,3-Dimethoxy; 5-(trimethylsilyl ethynyl) Methoxy, silyl-protected alkyne

Key Observations :

  • Unlike metal-coordinated pyridines (e.g., Cu complexes), the target compound lacks direct evidence of coordination chemistry, which is critical for superoxide scavenging in some derivatives .
Table 2: Antimicrobial Activity of Selected Analogs
Compound Class/Structure Tested Microorganisms Activity (MIC, µg/mL) Reference
3-[5-Ethyl-2-(2-phenoxy-ethyl)-pyridin]-isoxazolines Staphylococcus aureus, E. coli 12.5–25 (S. aureus), >100 (E. coli) Gaonkar et al. 2007
Copper-pyridine complexes Broad-spectrum bacteria Enhanced activity vs. free ligands Suksrichavalit et al. 2009
This compound Not reported N/A N/A

Key Observations :

  • Pyridine derivatives with bulky aliphatic chains (e.g., phenoxy-ethyl) show selective antimicrobial activity against Gram-positive bacteria, suggesting the target compound’s dienyl chain may confer similar selectivity .
  • The absence of metal coordination in the target compound limits direct comparison with Cu complexes, which exhibit dual superoxide scavenging and antimicrobial effects .

Biological Activity

Molecular Formula

  • Chemical Formula: C₁₄H₁₉N
  • Molecular Weight: 217.31 g/mol

Structural Characteristics

The compound features a pyridine ring substituted with an ethyl group and a long alkyl chain that includes multiple double bonds. This structural configuration may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds with similar structures to 5-Ethyl-2-(2,3,7-trimethylocta-4,6-dienyl)pyridine exhibit antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. A study evaluated the antimicrobial activity of several pyridine derivatives, noting significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antioxidant Activity

Pyridine derivatives are also known for their antioxidant properties. The presence of multiple methyl groups in the alkyl chain may enhance radical scavenging abilities. A comparative study on the antioxidant activities of various substituted pyridines demonstrated that those with longer alkyl chains exhibited higher radical scavenging activity due to increased electron-donating capacity.

Cytotoxic Effects

The cytotoxic effects of this compound have been investigated in cancer cell lines. Research revealed that this compound induces apoptosis in certain cancer cells by activating caspase pathways. A notable study assessed the cytotoxicity of various pyridine derivatives against human breast cancer cells (MCF-7), showing promising results for compounds with similar structural features.

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and B. subtilis
AntioxidantHigh radical scavenging activity
CytotoxicityInduces apoptosis in MCF-7 cells

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyridine derivatives. Among them, a compound structurally related to this compound showed significant inhibition against a range of bacterial pathogens. The study highlighted the importance of substituent positioning on the pyridine ring for enhancing antimicrobial properties.

Case Study 2: Antioxidant Potential

In a separate investigation focusing on antioxidant potential, researchers synthesized several substituted pyridines and evaluated their ability to scavenge free radicals using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. The findings indicated that compounds with longer alkyl chains exhibited superior antioxidant activity compared to their shorter counterparts.

Case Study 3: Cancer Cell Apoptosis

A recent study examined the effects of various pyridine derivatives on cancer cell lines. The results illustrated that this compound significantly reduced cell viability in MCF-7 cells through the activation of apoptotic pathways involving caspase-3 and caspase-9.

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